molecular formula C9H12ClNO B13006592 2-Chloro-4-methoxy-N,N-dimethylaniline

2-Chloro-4-methoxy-N,N-dimethylaniline

Cat. No.: B13006592
M. Wt: 185.65 g/mol
InChI Key: POQKWNQUGCNCKF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-N,N-dimethylaniline is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . This compound is a derivative of aniline, featuring a chloro group at the 2-position, a methoxy group at the 4-position, and two methyl groups attached to the nitrogen atom. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-N,N-dimethylaniline typically involves the alkylation of 2-chloro-4-methoxyaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity . The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-N,N-dimethylaniline is unique due to the presence of both chloro and methoxy groups, which confer specific reactivity and binding properties. This combination of functional groups makes it a valuable intermediate in the synthesis of various compounds and enhances its utility in scientific research and industrial applications .

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-chloro-4-methoxy-N,N-dimethylaniline

InChI

InChI=1S/C9H12ClNO/c1-11(2)9-5-4-7(12-3)6-8(9)10/h4-6H,1-3H3

InChI Key

POQKWNQUGCNCKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

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